molecular formula C7H3F7O2 B12548356 2(5H)-Furanone, 5-(heptafluoropropyl)- CAS No. 143469-51-6

2(5H)-Furanone, 5-(heptafluoropropyl)-

Cat. No.: B12548356
CAS No.: 143469-51-6
M. Wt: 252.09 g/mol
InChI Key: CNLNFEHEUBCQRA-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 5-(heptafluoropropyl)- is a fluorinated organic compound belonging to the furanone family. This compound is characterized by the presence of a heptafluoropropyl group attached to the furanone ring, which imparts unique chemical and physical properties. Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 5-(heptafluoropropyl)- typically involves the reaction of furanone derivatives with heptafluoropropyl halides under controlled conditions. One common method is the nucleophilic substitution reaction where a furanone derivative reacts with heptafluoropropyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of 2(5H)-Furanone, 5-(heptafluoropropyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2(5H)-Furanone, 5-(heptafluoropropyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the furanone ring into more saturated structures.

    Substitution: The heptafluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2(5H)-Furanone, 5-(heptafluoropropyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty materials and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-(heptafluoropropyl)- involves its interaction with specific molecular targets and pathways. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2(5H)-Furanone, 5-methyl-: Similar structure but with a methyl group instead of a heptafluoropropyl group.

    2(5H)-Furanone, 5-ethyl-: Contains an ethyl group, offering different chemical properties.

    2(5H)-Furanone, 5-phenyl-: Features a phenyl group, which imparts distinct aromatic characteristics.

Uniqueness: 2(5H)-Furanone, 5-(heptafluoropropyl)- is unique due to the presence of the heptafluoropropyl group, which significantly enhances its chemical stability, lipophilicity, and resistance to metabolic degradation. These properties make it particularly valuable in applications requiring high chemical resistance and stability.

Properties

CAS No.

143469-51-6

Molecular Formula

C7H3F7O2

Molecular Weight

252.09 g/mol

IUPAC Name

2-(1,1,2,2,3,3,3-heptafluoropropyl)-2H-furan-5-one

InChI

InChI=1S/C7H3F7O2/c8-5(9,3-1-2-4(15)16-3)6(10,11)7(12,13)14/h1-3H

InChI Key

CNLNFEHEUBCQRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC1C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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